molecular formula C13H11N3O2S B2496194 N-(4,6-dimethylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide CAS No. 919860-32-5

N-(4,6-dimethylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide

Cat. No.: B2496194
CAS No.: 919860-32-5
M. Wt: 273.31
InChI Key: IMXLDOJRSMWSSG-UHFFFAOYSA-N
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Scientific Research Applications

N-(4,6-dimethylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of thiazole derivatives can vary greatly depending on the specific compound. Some thiazole derivatives have been found to have several biological activities such as antihypertensive, anti-inflammatory, antischizophrenia, antibacterial, anti-HIV, hypnotics, antiallergic, analgesic, fibrinogen receptor antagonist activity with antithrombotic activity, as bacterial DNA gyrase B inhibitor activity, antitumor and cytotoxic activity .

Biochemical Analysis

Biochemical Properties

N-(4,6-dimethylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the biosynthesis of prostaglandins . By inhibiting COX-2, this compound can reduce inflammation and pain. Additionally, this compound interacts with various proteins involved in cell signaling pathways, potentially modulating their activity and influencing cellular responses.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In cancer cells, this compound has demonstrated cytotoxic effects, leading to cell death through apoptosis . It also affects cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation and survival . Furthermore, this compound can influence gene expression by modulating transcription factors and other regulatory proteins, thereby affecting cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. This compound binds to the active site of COX-2, inhibiting its enzymatic activity and reducing the production of pro-inflammatory prostaglandins . Additionally, this compound can interact with other enzymes and proteins, leading to their inhibition or activation. These interactions result in changes in gene expression, which can alter cellular processes and responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of COX-2 activity and persistent anti-inflammatory effects . The compound’s effects on cellular function may diminish over time due to adaptive cellular responses.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, this compound exhibits anti-inflammatory and analgesic effects without significant adverse effects . At higher doses, toxic effects such as gastrointestinal irritation and liver toxicity have been observed . These findings suggest that careful dosage optimization is necessary to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of metabolites that can be excreted from the body . Additionally, this compound can affect metabolic flux by modulating the activity of key enzymes involved in cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. This compound can bind to plasma proteins, facilitating its distribution throughout the body . Additionally, this compound can interact with specific transporters that mediate its uptake into cells, influencing its localization and accumulation within different tissues .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, where it exerts its effects . The localization of this compound can impact its activity and function, as it may interact with different biomolecules depending on its subcellular distribution .

Chemical Reactions Analysis

N-(4,6-dimethylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol, catalysts such as piperidine, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used, but they generally include oxidized, reduced, or substituted derivatives of the original compound .

Properties

IUPAC Name

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2S/c1-7-5-8(2)11-10(6-7)19-13(15-11)16-12(17)9-3-4-14-18-9/h3-6H,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMXLDOJRSMWSSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC=NO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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